molecular formula C13H21Cl2FN2 B1393677 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1286274-28-9

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No. B1393677
M. Wt: 295.22 g/mol
InChI Key: DTJULUKNPRJJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H19FN2・2HCl . It is used for research and development . The compound is also known as 4-Fluoroisobutyrylfentanyl or p-FIBF, a synthetic opioid compound that belongs to the fentanyl family.


Molecular Structure Analysis

The molecular formula of this compound is C13H19FN2・2HCl . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 chlorine atoms . The molecular weight is 295.22 g/mol .

Scientific Research Applications

  • Conformational Analysis and Crystal Structure :

    • A study by Ribet et al. (2005) focused on the conformation of the piperidin ring in similar compounds, using NMR and X-ray crystallography. This research helps in understanding the structural properties of such compounds, which is crucial for their potential applications in various scientific fields (Ribet et al., 2005).
  • Synthesis and Application in Inhibiting Enzymes :

    • Zhang et al. (2009) described a practical synthesis of a similar compound, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This could have implications in the development of new cancer therapies (Zhang et al., 2009).
  • Aromatic Substitution Studies :

    • Pietra et al. (1968) explored the rates of reactions involving similar compounds with aromatic substitution, providing insights into the chemical reactivity and mechanisms of such compounds (Pietra et al., 1968).
  • Pharmacokinetics and Metabolism :

    • Teffera et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, where similar compounds were used. This study contributes to understanding the metabolism and clearance of these compounds, which is vital in drug development (Teffera et al., 2013).
  • Solvent Effects on Reactions :

    • Nudelman et al. (1986) studied the kinetics of reactions involving similar compounds in various solvents. This research helps in understanding how different solvents can affect the reactivity and mechanisms of these compounds (Nudelman et al., 1986).
  • Corrosion Inhibition Properties :

    • Kaya et al. (2016) conducted a study on the adsorption and corrosion inhibition properties of piperidine derivatives, providing insights into their potential applications in protecting metals against corrosion (Kaya et al., 2016).
  • Crystal Structure and Bioactivity :

    • Xue Si-jia (2011) synthesized and characterized a novel compound similar to 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride, examining its crystal structure and bioactivity. Such research is essential for understanding the potential biological applications of these compounds (Xue Si-jia, 2011).

Safety And Hazards

This compound should be handled with care. If inhaled, move the person to fresh air and keep comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse the mouth and seek medical advice . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJULUKNPRJJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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